molecular formula C8H10N2O2 B2959835 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 1469286-30-3

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No. B2959835
M. Wt: 166.18
InChI Key: ORCFVUUFJIZMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1469286-30-3 . It has a molecular weight of 166.18 . The compound is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is 1S/C8H10N2O2/c1-6-2-5-9-10 (6)8 (3-4-8)7 (11)12/h2,5H,3-4H2,1H3, (H,11,12) . This indicates the molecular structure of the compound.

Carboxylic acids generally are soluble in such organic solvents as ethanol, toluene, and diethyl ether . Carboxylic acids of low molar mass are quite soluble in water . Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant .

Scientific Research Applications

Ethylene Precursor in Plants

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. In studies involving light-grown wheat leaves, ACC was found to be primarily converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, a nonvolatile metabolite, indicating its role in plant physiology (Hoffman, Yang, & McKeon, 1982).

Inhibitor of Mycolic Acid Biosynthesis

Compounds structurally similar to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid have been studied as potential inhibitors of mycolic acid biosynthesis in mycobacteria. For example, methyl esters of cyclopropene analogues showed inhibition of mycolic acid biosynthesis, highlighting the potential use of cyclopropane derivatives in targeting bacterial cell wall synthesis (Hartmann et al., 1994).

Biological Activity of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylic acid derivatives, similar to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid, have been used as lead compounds due to their biological activity. New thiourea derivatives have been synthesized, showing excellent herbicidal and fungicidal activities, indicating the potential for agricultural applications (Tian, Song, Wang, & Liu, 2009).

Synthesis and Application in Organic Chemistry

The synthesis of cyclopropane derivatives and their application in organic chemistry have been extensively explored. These compounds serve as building blocks in various synthetic pathways, demonstrating their versatility in producing a wide range of chemical structures and potential applications in drug synthesis and material science (Shi, Lu, Wei, & Shao, 2012).

Ring-Opening Reactions in Organic Synthesis

Cyclopropane derivatives, including those related to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid, are known for their participation in ring-opening reactions. These reactions are integral in organic synthesis, offering pathways to create complex molecules with potential pharmacological applications (Ortega & Csákÿ, 2016).

properties

IUPAC Name

1-(5-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCFVUUFJIZMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

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